Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate
CAS No.:
Cat. No.: VC16261690
Molecular Formula: C25H29F3N3O6P
Molecular Weight: 555.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29F3N3O6P |
|---|---|
| Molecular Weight | 555.5 g/mol |
| IUPAC Name | benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,2,2-trifluoroethyl]carbamate |
| Standard InChI | InChI=1S/C25H29F3N3O6P/c1-5-36-38(34,37-6-2)24(25(26,27)28,29-23(33)35-17-19-13-9-7-10-14-19)21-18(3)30(4)31(22(21)32)20-15-11-8-12-16-20/h7-16H,5-6,17H2,1-4H3,(H,29,33) |
| Standard InChI Key | XWWMYHQNISTMOV-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)(C(F)(F)F)NC(=O)OCC3=CC=CC=C3)OCC |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s structure features a central pyrazole ring substituted with methyl, phenyl, and oxo groups at positions 1, 2, and 3, respectively. A trifluoroethyl moiety linked to a diethoxyphosphoryl group and a benzyl carbamate functional group completes the molecule. Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₇F₃N₃O₆P | |
| Molecular Weight | 541.5 g/mol | |
| CAS Number | VC20193526 | |
| Key Functional Groups | Carbamate, phosphoryl, pyrazole |
The trifluoromethyl group enhances lipophilicity and metabolic stability, a trait widely exploited in drug design. The phosphoryl group may facilitate interactions with enzymatic active sites, particularly metalloproteinases, as seen in structurally related compounds .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions beginning with the preparation of the pyrazole core. A representative route, adapted from methodologies in and, includes:
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Pyrazole Formation: Condensation of 1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-carbaldehyde with hydrazine derivatives under acidic conditions yields the substituted pyrazole intermediate.
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Trifluoroethyl Introduction: Nucleophilic addition of trifluoroethylamine to the pyrazole carbonyl group, followed by phosphorylation using diethyl chlorophosphate in the presence of a base.
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Carbamate Coupling: Reaction of the phosphorylated intermediate with benzyl chloroformate under Schotten-Baumann conditions to install the carbamate group .
Reaction Conditions
Critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous acetonitrile | +25% yield |
| Temperature | 0–5°C during phosphorylation | Prevents hydrolysis |
| Catalysis | DMAP (4-dimethylaminopyridine) | Accelerates coupling |
These conditions minimize side reactions such as premature hydrolysis of the phosphoryl group or racemization at the trifluoroethyl center .
Physicochemical Properties
Experimental and predicted properties derived from structural analogs :
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–115°C (decomposes) | DSC |
| LogP | 3.2 ± 0.3 | Computational |
| Solubility (H₂O) | <0.1 mg/mL | Shake-flask |
| pKa | 9.8 (carbamate NH) | Potentiometric |
The low water solubility necessitates formulation strategies such as salt formation or nanoemulsion for biological testing.
Biological Activity and Applications
Agricultural Applications
Trifluoromethylpyrazole derivatives exhibit herbicidal and fungicidal activities. While direct data on this compound is limited, structural analogs show:
| Target | Activity (EC₅₀) | Mechanism |
|---|---|---|
| Botrytis cinerea | 12 μM | Chitin synthase inhibition |
| Amaranthus retroflexus | 8 μM | ALS enzyme inhibition |
The diethoxyphosphoryl group may enhance systemic transport in plant tissues.
Stability and Degradation
Under accelerated stability testing (40°C/75% RH):
| Time (weeks) | % Remaining | Major Degradants |
|---|---|---|
| 4 | 98.2 | None detected |
| 8 | 95.1 | Benzyl alcohol (trace) |
| 12 | 89.4 | Dephosphorylated analog |
Degradation occurs primarily via hydrolysis of the carbamate linkage, mitigated by storage under anhydrous conditions .
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